molecular formula C17H22N2O4 B15118836 methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate

methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate

Cat. No.: B15118836
M. Wt: 318.4 g/mol
InChI Key: VEFXWEJRTYMFCE-AWEZNQCLSA-N
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Description

Methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amidation Reaction: The formamido group can be introduced through an amidation reaction using formic acid derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

Methyl (2S)-2-[(4-methoxy-1H-indol-2-yl)formamido]-4-methylpentanoate is unique due to its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

methyl (2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoate

InChI

InChI=1S/C17H22N2O4/c1-10(2)8-14(17(21)23-4)19-16(20)13-9-11-12(18-13)6-5-7-15(11)22-3/h5-7,9-10,14,18H,8H2,1-4H3,(H,19,20)/t14-/m0/s1

InChI Key

VEFXWEJRTYMFCE-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=CC2=C(N1)C=CC=C2OC

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC2=C(N1)C=CC=C2OC

Origin of Product

United States

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